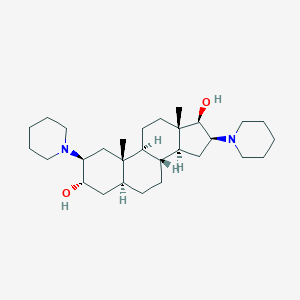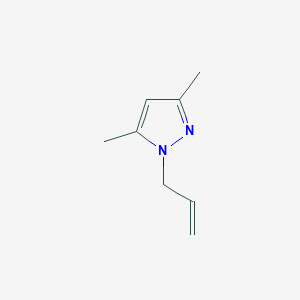
Europium sulfide
Vue d'ensemble
Description
Europium sulfide (EuS) is an inorganic compound with the chemical formula EuS. It occurs as a black powder that is stable in air and has an oxidation state of +II for europium. This compound crystallizes in a face-centered cubic (FCC) lattice with a structure similar to rock salt, where both europium and sulfur have octahedral coordination geometries. This compound is notable for its magnetic behavior; below 16.6 K, it behaves as a ferromagnetic compound, while above this temperature, it exhibits simple paramagnetic properties. EuS is stable in air up to 500 °C, beginning to show signs of oxidation at higher temperatures. It decomposes in an inert environment at 1470 °C. This compound is used in a variety of applications, including laser window materials, ferromagnetic semiconductors, and luminescent materials. Recently, there has been an increase in interest in EuS synthesis due to its potential in quantum computing technologies, especially in the search for Majorana fermions, which are relevant for the production of qubits.
Méthodes De Préparation
Conventional Synthesis
Direct Synthesis
One of the traditional methods for preparing europium sulfide involves direct synthesis by heating lanthanides and sulfides together. This approach typically requires high temperatures and controlled conditions to achieve the desired reaction[“].
Gas-Solid Reaction
Another conventional method is the gas-solid reaction, which can be divided into direct and reduction methods. In this process, europium oxide is often used as a starting material and reacted with hydrogen sulfide gas at elevated temperatures[“].
Wet Chemical Processes
Solvothermal Synthesis
Solvothermal synthesis has emerged as an effective method for preparing this compound nanoparticles. This technique involves the use of organic solvents and precursors under moderate temperatures and pressures, allowing for better control over particle size and morphology[“].
Colloidal Route
The colloidal route offers a versatile approach to synthesizing this compound nanoparticles. This method often employs single-source precursors and stabilizing agents to control the growth and prevent agglomeration of the nanoparticles[“].
Hydrothermal Synthesis
Novel Hydrothermal Method
A novel hydrothermal method has been developed for synthesizing this compound nanomaterials. This approach allows for the preparation of this compound under relatively mild conditions and offers the possibility of doping with other elements, such as yttrium, to modify the properties of the resulting material[“].
Single Source Precursor Methods
Types of Precursors
Single source precursors have gained significant attention in the synthesis of this compound. Various complexes have been developed, including[“]:
Europium thiobenzoato complexes
Europium dithiocarbamato complexes
Europium thiophosphato complexes
Thermolysis of Precursors
The thermolysis of these single source precursors offers a controlled way to produce high-quality this compound nanoparticles. This method often results in crystalline and monodispersed nanoparticles with well-defined properties[“].
Sol-Gel Methods
Sol-gel methods provide another avenue for the preparation of this compound-containing materials. This approach is particularly useful for creating composite materials or doping this compound into other matrices[“].
Nanoparticle Synthesis Techniques
Size and Shape Control
The synthesis of this compound nanoparticles with controlled size and shape is crucial for tailoring their properties. Various techniques, including the use of capping agents and precise control of reaction conditions, have been developed to achieve this goal[“].
Analyse Des Réactions Chimiques
Redox Behavior of Europium in Europium sulfide
Europium in this compound exhibits a unique oxidation state of +II, which is uncommon among lanthanides that typically display a +III oxidation state. This distinctive feature contributes to the compound's interesting chemical properties and reactivity[“].
Acid-Base Reactions
This compound reacts readily with water and diluted acids, except for hydrofluoric acid (HF). In the case of HF, a protective layer of EuF₃ forms on the surface, preventing further reaction.
This reaction is particularly important in the context of this compound decomposition and analysis.
Spectroscopic Analysis
Spectroscopic techniques play a vital role in analyzing the chemical composition and structure of this compound. UV-visible spectroscopy reveals characteristic absorption peaks for this compound, with a notable peak around 300 nm. This peak corresponds to the energy separation between the sulfur 3p band and the europium 5d band[“].
Raman spectroscopy provides further insights into the vibrational modes of this compound. A distinct Raman-active mode for this compound nanoparticles is observed at 244 cm⁻¹, which can be used to differentiate it from other this compound phases.
X-ray Photoelectron Spectroscopy (XPS) Analysis
XPS analysis is crucial for determining the oxidation states of europium in this compound samples. This technique can clearly distinguish between Eu(II) and Eu(III) species, which is particularly important when analyzing mixed-valent europium sulfides or surface oxidation of this compound particles.
The XPS spectra typically show characteristic peaks for Eu(II) 3d orbitals, confirming the presence of divalent europium in this compound[“].
Applications De Recherche Scientifique
Optoelectronic Applications
Europium sulfide nanostructures have shown promising potential in optoelectronic devices. The material's optical properties make it particularly suitable for applications in solar cell technology. Recent research has demonstrated that this compound nanoparticles exhibit good absorbance and a refractive index of about 2.6. Furthermore, doping this compound with elements like yttrium has been shown to reduce the energy band gap from 2.28 to 1.40 eV, enhancing its potential for use in optoelectronic devices[“].
Magnetic Resonance Imaging (MRI) Applications
Europium complexes have emerged as promising contrast agents for magnetic resonance imaging. While Eu3+ complexes have been explored based on the chemical exchange saturation transfer (CEST) mechanism, Eu2+ complexes have shown potential for dual MRI-fluorescence imaging applications when stabilized with appropriate cryptands. These developments open up new possibilities for enhanced medical imaging techniques[“].
Photocatalysis and Hydrogen Evolution
This compound has demonstrated potential in photocatalytic reactions, particularly in hydrogen evolution applications. The unique electronic structure of this compound makes it an interesting candidate for catalyzing reactions that could contribute to renewable energy technologies[“].
Nanoprobe Applications
This compound nanoprobes have shown promise in drug delivery studies, particularly in tracking antiretroviral drugs for HIV research. These nanoprobes can enter cells through dynamin-dependent pathways, mirroring the behavior of nanoformulated antiretroviral drugs. This allows researchers to model drug delivery and improve treatment strategies for HIV[“].
Luminescence Applications
The luminescent properties of europium compounds, including this compound, make them valuable in display technologies. Europium-based phosphors are commonly used to produce red light in TV screens, computer monitors, and LEDs. The unique photoluminescence of europium compounds also finds applications in anti-counterfeiting measures, such as in Euro banknotes[“].
Mécanisme D'action
Electronic and Magnetic Properties
The mechanism of action of europium sulfide is largely governed by its unique electronic and magnetic properties. One of the key features of this compound is the unusual oxidation state of europium. In this compound, europium exists in the +2 oxidation state, which is relatively rare among lanthanides. This unique electronic configuration significantly impacts the compound's behavior and interactions with charge carriers[“].
This compound exhibits ferromagnetic behavior below its Curie temperature of approximately 16.5 K. This property is crucial for its potential applications in spintronics and quantum computing. The ferromagnetic ordering in this compound arises from the interaction between the localized 4f electrons of Eu²⁺ ions[“].
Structural Mechanism
The structural mechanism of this compound plays a vital role in its properties. This compound crystallizes in a face-centered cubic lattice with a rock salt structure. In this arrangement, europium ions occupy octahedral coordination sites, surrounded by six sulfur atoms. This structural configuration contributes to the compound's stability and influences its electronic and magnetic properties[“].
Optical Mechanisms
The optical mechanisms of this compound are of particular interest in scientific research. This compound exhibits unique absorption properties, with a characteristic absorption edge in the visible spectrum. The refractive index of this compound nanoparticles has been reported to be approximately 2.6, which contributes to its potential applications in optoelectronic devices[“].
The energy band gap of this compound can be modulated through various methods, such as doping. This ability to tune the band gap is crucial for tailoring the optical properties of this compound for specific applications[“].
Quantum Phenomena
This compound has shown promise in the study of quantum phenomena, particularly in the context of Majorana fermions. The unique electronic and magnetic properties of this compound make it an interesting candidate for exploring these exotic quantum states. The potential of this compound in quantum computing applications, particularly in qubit production, is an area of active research[“].
Doping Effects
Doping this compound with other elements can significantly alter its electronic properties and mechanism of action. For example, yttrium doping has been shown to reduce the energy band gap of this compound from 2.28 to 1.40 eV. This modification in the electronic structure can lead to changes in conductivity and optical properties, expanding the potential applications of this compound[“].
Cellular and Biochemical Interactions
While the cellular and biochemical interactions of this compound are not as well-studied as its physical properties, research into the biological effects of europium compounds suggests potential influences on cellular processes. The mechanism of action of this compound in biological systems may involve interactions with cellular membranes, proteins, or nucleic acids, although more research is needed to fully elucidate these processes[“].
Comparaison Avec Des Composés Similaires
Comparison with Other Europium Compounds
Like Europium sulfide, europium oxide (EuO) exhibits ferromagnetic properties. However, EuO has a higher Curie temperature than this compound. Both compounds contain europium in the +2 oxidation state, which is relatively uncommon among lanthanides.
Europium Selenide (Europium sulfidee)
Europium selenide (Europium sulfidee) is structurally similar to this compound, crystallizing in the same face-centered cubic lattice. However, Europium sulfidee displays metamagnetic behavior, a property not observed in this compound.
While this compound is ferromagnetic below its Curie temperature, europium telluride (EuTe) exhibits antiferromagnetic properties. This difference in magnetic behavior highlights the impact of the chalcogen on the compound's properties.
Comparison with Other Lanthanide Sulfides
Gadolinium Sulfide (GdS)
Unlike this compound, gadolinium sulfide (GdS) typically contains the lanthanide in the +3 oxidation state. This difference in oxidation state leads to distinct electronic and magnetic properties.
Samarium Sulfide (SmS)
Samarium sulfide (SmS) can exist in both divalent and trivalent forms. This behavior is somewhat similar to europium, but this compound is more stable in the divalent state.
Electronic Structure Comparisons
Valence States
This compound is unique among lanthanide sulfides due to the stability of the Eu2+ state. This divalent state contributes to its distinctive electronic and magnetic properties.
Band Gap Differences
The band gap of this compound differs from other lanthanide sulfides, contributing to its unique optical properties. This difference is particularly evident when comparing nanoparticles of various compositions.
Crystalline Structure Comparisons
This compound crystallizes in a face-centered cubic (FCC) lattice with the rock salt structure. This structure is similar to some other lanthanide sulfides, but the lattice parameters and bond lengths can vary.
Optical Properties Comparisons
The optical properties of this compound, particularly in nanoparticle form, show distinct differences from other lanthanide sulfides. These differences are evident in absorption and emission spectra, as well as photoluminescence characteristics.
Nanoparticle Comparisons
The size-dependent properties of this compound nanoparticles differ from those of other lanthanide sulfide nanoparticles. These differences are particularly notable in optical and magnetic properties.
Common Problem
What are the main applications of europium sulfide in scientific research?
This compound is primarily used in optoelectronics, magnetic resonance imaging, photocatalysis, nanoprobes for drug delivery studies, and luminescent materials for display technologies.
How does this compound enhance MRI contrast?
Europium complexes can act as CEST agents in MRI, providing enhanced contrast through chemical exchange saturation transfer mechanisms[“].
Can this compound be used in renewable energy technologies?
Yes, this compound shows potential in photocatalytic hydrogen evolution, which could contribute to renewable energy applications.
What makes this compound suitable for nanoprobe applications?
This compound nanoprobes can mimic the cellular uptake and distribution of certain drugs, making them valuable for modeling drug delivery in research[“].
How does this compound contribute to photocatalysis research?
The unique electronic structure of this compound makes it a promising material for catalyzing photochemical reactions, particularly in hydrogen evolution applications.
How does this compound differ from other europium compounds?
This compound is unique in its stable divalent state and ferromagnetic properties below its Curie temperature.
What makes this compound unique among lanthanide sulfides?
The stability of the Eu2+ state in this compound sets it apart from most other lanthanide sulfides.
How do the magnetic properties of this compound compare to other magnetic materials?
This compound is ferromagnetic below its Curie temperature, while some related compounds like EuTe are antiferromagnetic.
Can this compound be alloyed with other sulfides?
Yes, this compound can form solid solutions with other lanthanide sulfides, altering its properties.
How does the band gap of this compound compare to other semiconducting materials?
The band gap of this compound is unique among lanthanide sulfides, contributing to its distinctive optical properties.
Propriétés
IUPAC Name |
sulfanylideneeuropium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Eu.S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVKZDIDATLDTNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
S=[Eu] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
EuS | |
| Record name | europium monosulfide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Europium_monosulfide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12020-65-4 | |
| Record name | Europium sulfide (EuS) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12020-65-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Europium sulfide (EuS) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012020654 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Europium sulfide (EuS) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Europium sulphide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.498 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the molecular formula and weight of europium sulfide?
A1: The molecular formula of this compound is EuS. Its molecular weight is 184.03 g/mol.
Q2: What is the crystal structure of this compound?
A2: this compound crystallizes in a rock salt (NaCl) structure. []
Q3: What are the key spectroscopic features of this compound?
A3: Spectroscopic studies, including X-ray Photoelectron Spectroscopy (XPS) and Mössbauer spectroscopy, have been crucial in analyzing the valence state of europium in EuS and its doped variations. [, ] Furthermore, studies exploring its magneto-optical properties utilize techniques like Faraday rotation spectroscopy and Magnetic Circular Dichroism (MCD). [, , ]
Q4: What are the unique magnetic properties of this compound?
A4: this compound is a ferromagnetic semiconductor with a Curie temperature (Tc) of 16.5 K. [] It exhibits a large magneto-optical effect due to the optical electron transition from 4f to 5d orbitals under a magnetic field. []
Q5: How can the Curie temperature of this compound be enhanced?
A5: Research shows that proximity to ferromagnetic materials like cobalt (Co) can enhance the Tc of EuS. Thin Co/EuS multilayers have demonstrated a room-temperature X-ray magnetic circular dichroism (XMCD) signal, suggesting a higher effective Tc. []
Q6: Can you elaborate on the spin-filter effect observed in this compound?
A6: Below its Curie temperature, the conduction band of EuS splits due to exchange interactions. This makes EuS act as a spin filter in metal-EuS-metal junctions, preferentially allowing one spin orientation to tunnel, leading to highly spin-polarized currents. [, , ]
Q7: How does doping affect the magnetic properties of this compound?
A7: Doping EuS with elements like gadolinium (Gd) can significantly alter its magnetic behavior. For instance, Gd doping in EuTe, a material similar to EuS, can induce a transition from antiferromagnetism to ferromagnetism. [] Similarly, alkali metal doping has been shown to stabilize the NaCl structure of EuS at lower temperatures and influence its magnetic ordering. []
Q8: What are the advantages of using this compound nanocrystals?
A8: EuS nanocrystals exhibit quantum confinement effects, leading to enhanced and size-dependent optical and magnetic properties compared to bulk EuS. []
Q9: How are this compound nanocrystals synthesized?
A9: Various methods have been explored for EuS nanocrystal synthesis, including thermal decomposition of specific precursors and hydrothermal methods. [, , , ]
Q10: What are the potential applications of this compound nanocrystals?
A10: EuS nanocrystals hold promise in several areas, including:
- Bioimaging: EuS nanoprobes have been investigated for tracking antiretroviral drug delivery to HIV-1 reservoirs. []
- Magneto-optical devices: The large magneto-optical effect of EuS nanocrystals makes them attractive for applications in magneto-optical data storage and sensing. [, ]
- Spintronics: The spin-filtering properties of EuS make it a potential candidate for spintronic devices, which exploit electron spin for information processing and storage. [, ]
Q11: What is known about the compatibility of this compound with other materials?
A11: EuS has been successfully integrated with various materials to create heterostructures with enhanced functionalities. This includes its growth on substrates like silicon (Si) and indium arsenide (InAs) and its combination with materials like gold (Au) nanoparticles and cadmium sulfide (CdS). [, , , ]
Q12: What are the challenges associated with the growth of high-quality this compound thin films?
A12: Achieving high-quality epitaxial growth of EuS thin films can be challenging. Factors like substrate temperature and annealing conditions significantly influence film morphology and interface quality, affecting their performance in devices. [, ]
Q13: What are the potential applications of this compound in photocatalysis?
A13: Recent research explores the use of EuS in photocatalytic applications, particularly for hydrogen evolution. Studies investigate the enhanced photocatalytic activity of EuS-based nanostructures, like graphene oxide/EuS nanorods. []
Q14: What is the role of this compound in electroluminescent devices?
A14: Europium-doped barium thioaluminate (BaAl2S4:Eu) is a highly efficient blue phosphor used in thin-film electroluminescent (TFEL) devices. Research focuses on optimizing the fabrication of these devices, including the deposition of BaAl2S4:Eu thin films using sputtering targets containing EuS. []
Q15: What is known about the stability of this compound?
A15: EuS is known to be sensitive to oxidation, particularly in nanoscale forms. Studies have shown the presence of europium (III) oxide (Eu2O3) in EuS nanocrystals due to surface oxidation. [] Research is ongoing to develop strategies to enhance its stability for various applications.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Sodium 1-amino-4-[(4-butylphenyl)amino]-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate](/img/structure/B76945.png)

![(4S)-4-[[2-[[(1R,6R,12S,15S,18S,21S,24S,27S,30S,33S,36S,39S,42R,47R,50S,53S,56S,59S,62S,65S,68S,71S,74R,77S,80S,83S,88R)-88-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]-6-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-47-[[(1S)-3-amino-1-carboxy-3-oxopropyl]carbamoyl]-53-(2-amino-2-oxoethyl)-62-(3-amino-3-oxopropyl)-77-[(2S)-butan-2-yl]-24,56-bis(2-carboxyethyl)-83-[(1R)-1-hydroxyethyl]-12,71,80-tris(hydroxymethyl)-33,50,65-tris[(4-hydroxyphenyl)methyl]-15-(1H-imidazol-5-ylmethyl)-27-methyl-18,30,36,59,68-pentakis(2-methylpropyl)-7,10,13,16,19,22,25,28,31,34,37,40,49,52,55,58,61,64,67,70,73,76,79,82,85,87-hexacosaoxo-21,39-di(propan-2-yl)-3,4,44,45,90,91-hexathia-8,11,14,17,20,23,26,29,32,35,38,41,48,51,54,57,60,63,66,69,72,75,78,81,84,86-hexacosazabicyclo[72.11.7]dononacontane-42-carbonyl]amino]acetyl]amino]-5-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[(2S)-2-[[(2S)-6-amino-1-[[(1S)-1-carboxyethyl]amino]-1-oxohexan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B76950.png)








